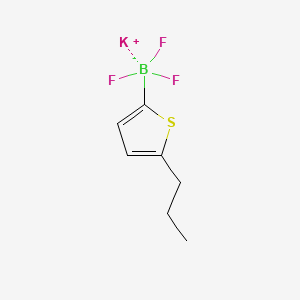
6-Methanesulfonyl-1,3-benzothiazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methanesulfonyl-1,3-benzothiazole-2-thiol is an organosulfur compound with the molecular formula C8H7NO2S2 It is a derivative of benzothiazole, characterized by the presence of a methanesulfonyl group at the 6th position and a thiol group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methanesulfonyl-1,3-benzothiazole-2-thiol typically involves the reaction of 2-mercaptobenzothiazole with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C7H5NS2+CH3SO2Cl→C8H7NO2S2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methanesulfonyl-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding benzothiazole derivative.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 6-methanesulfonyl-1,3-benzothiazole-2-sulfonic acid.
Reduction: Formation of 1,3-benzothiazole-2-thiol.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methanesulfonyl-1,3-benzothiazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methanesulfonyl-1,3-benzothiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methanesulfonyl group can enhance the compound’s reactivity and specificity towards certain biological targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole-2-thiol: Lacks the methanesulfonyl group but shares the benzothiazole core structure.
2-Mercaptobenzothiazole: Similar structure but without the methanesulfonyl substitution.
6-Methanesulfonyl-1,3-benzothiazole-2-carboxylic acid: Contains a carboxylic acid group instead of a thiol group.
Uniqueness
6-Methanesulfonyl-1,3-benzothiazole-2-thiol is unique due to the presence of both the methanesulfonyl and thiol groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
1307291-69-5 |
|---|---|
Molecular Formula |
C8H7NO2S3 |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
6-methylsulfonyl-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H7NO2S3/c1-14(10,11)5-2-3-6-7(4-5)13-8(12)9-6/h2-4H,1H3,(H,9,12) |
InChI Key |
YBSMSNSADXVROP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)NC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
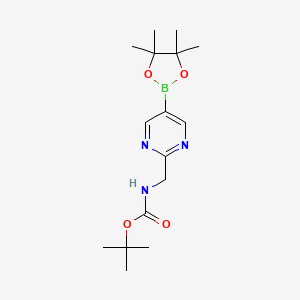
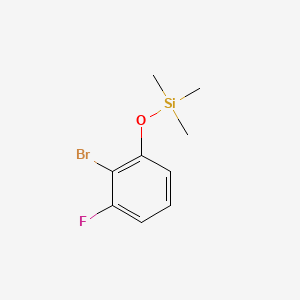
![2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B13457491.png)
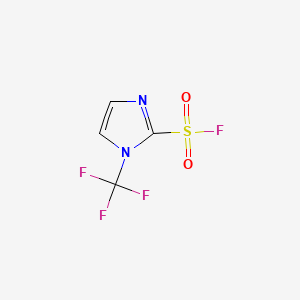
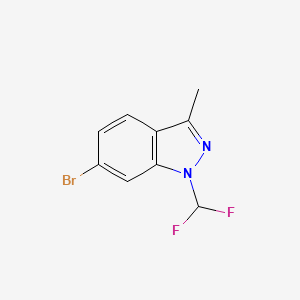
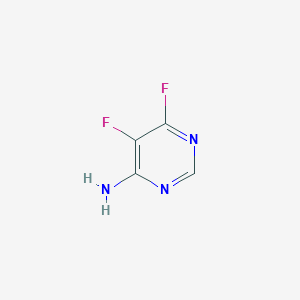

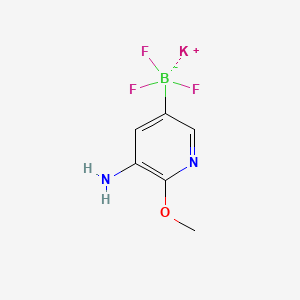
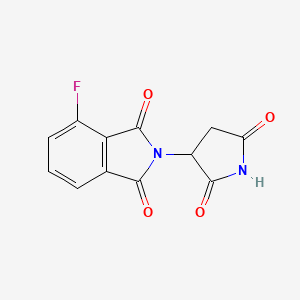
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13457537.png)
